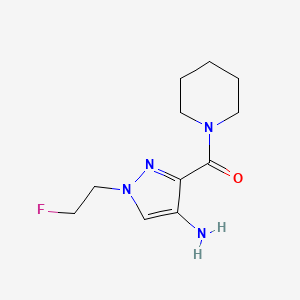

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

CAS No.: 2101197-11-7

Cat. No.: VC4933892

Molecular Formula: C11H17FN4O

Molecular Weight: 240.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2101197-11-7 |

|---|---|

| Molecular Formula | C11H17FN4O |

| Molecular Weight | 240.282 |

| IUPAC Name | [4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C11H17FN4O/c12-4-7-16-8-9(13)10(14-16)11(17)15-5-2-1-3-6-15/h8H,1-7,13H2 |

| Standard InChI Key | MPJUWXHPLKATME-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=NN(C=C2N)CCF |

Introduction

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives typically involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, the synthesis of pyrazolones can be achieved through the cyclocondensation of ethyl acetoacetate and phenyl hydrazine . The introduction of a piperidine moiety, as seen in 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, would likely involve a subsequent acylation step with a piperidine derivative.

Potential Applications

Pyrazole derivatives have been explored for various therapeutic applications due to their biological activities. For instance, some pyrazole compounds have shown promise as anti-inflammatory agents . The incorporation of a piperidine ring, known for its presence in numerous pharmaceuticals, could enhance the compound's ability to interact with biological targets.

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for the structural characterization of pyrazole derivatives. For example, the IR spectrum of a pyrazole compound might show absorption bands corresponding to the C=N double bond and other functional groups present in the molecule . The NMR spectrum would provide detailed information about the proton and carbon environments, helping to confirm the structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume